molecular formula C29H22N2O B14504251 6H-Pyrido[3,2-b]carbazole, 2-(4-ethoxyphenyl)-4-phenyl- CAS No. 64792-36-5

6H-Pyrido[3,2-b]carbazole, 2-(4-ethoxyphenyl)-4-phenyl-

Cat. No.: B14504251
CAS No.: 64792-36-5
M. Wt: 414.5 g/mol
InChI Key: ZBVGXWVFYKDMKU-UHFFFAOYSA-N
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Description

6H-Pyrido[3,2-b]carbazole, 2-(4-ethoxyphenyl)-4-phenyl- is a complex organic compound that belongs to the pyridocarbazole family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Pyrido[3,2-b]carbazole derivatives typically involves the reaction of 3-amino-1,4-dimethylcarbazole with β-ketoesters. . The process begins with the nitration of 5-bromoindole, followed by reduction with hydrogen under pressure over palladium charcoal. The resulting compound is then condensed with ethyl acetoacetate and cyclized by heating in diphenylether to yield the desired pyridocarbazole derivative .

Industrial Production Methods

Industrial production methods for 6H-Pyrido[3,2-b]carbazole derivatives are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

6H-Pyrido[3,2-b]carbazole derivatives undergo various chemical reactions, including:

    Oxidation: These compounds can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the pyridocarbazole core.

    Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups to the compound.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as hydrogen gas with palladium on charcoal.

    Substituting agents: Such as halogens (chlorine, bromine) or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated pyridocarbazoles .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6H-Pyrido[3,2-b]carbazole derivatives involves their interaction with DNA. These compounds can intercalate between DNA base pairs, disrupting the normal function of the DNA and leading to cell death. This intercalation is facilitated by the planar structure of the pyridocarbazole core, which allows it to fit snugly between the base pairs . Additionally, these compounds can induce apoptosis in cancer cells by generating reactive oxygen species and activating apoptotic pathways .

Comparison with Similar Compounds

Properties

CAS No.

64792-36-5

Molecular Formula

C29H22N2O

Molecular Weight

414.5 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-4-phenyl-1H-pyrido[3,2-b]carbazole

InChI

InChI=1S/C29H22N2O/c1-2-32-21-14-12-20(13-15-21)27-16-23(19-8-4-3-5-9-19)25-18-28-24(17-29(25)31-27)22-10-6-7-11-26(22)30-28/h3-18,31H,2H2,1H3

InChI Key

ZBVGXWVFYKDMKU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=C3C=C4C(=C5C=CC=CC5=N4)C=C3N2)C6=CC=CC=C6

Origin of Product

United States

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